molecular formula C8H8BrClO2S B13613317 3-Bromo-2,4-dimethylbenzenesulfonyl chloride

3-Bromo-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B13613317
M. Wt: 283.57 g/mol
InChI Key: FEEABXGHEPFFGN-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2,4-dimethylbenzenesulfonyl chloride typically involves the chlorination of 3-Bromo-2,4-dimethylbenzenesulfonic acid. The reaction is carried out under acidic conditions, often using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds as follows:

3-Bromo-2,4-dimethylbenzenesulfonic acid+SOCl23-Bromo-2,4-dimethylbenzenesulfonyl chloride+SO2+HCl\text{3-Bromo-2,4-dimethylbenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Bromo-2,4-dimethylbenzenesulfonic acid+SOCl2​→3-Bromo-2,4-dimethylbenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic Substitution: Reagents such as ammonia (NH3), primary or secondary amines, and alcohols are used under basic or neutral conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3-Bromo-2,4-dimethylbenzenesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating further functionalization.

    Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dimethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    2-Bromo-3,4-dimethylbenzene-1-sulfonyl chloride: Similar structure with bromine and methyl groups in different positions.

    4-Bromo-2-methylbenzenesulfonyl chloride: Contains a single methyl group and a bromine atom on the benzene ring.

    3,4-Dimethylbenzenesulfonyl chloride: Lacks the bromine atom but has two methyl groups on the benzene ring.

Uniqueness: 3-Bromo-2,4-dimethylbenzenesulfonyl chloride is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating (methyl) and electron-withdrawing (bromine) groups on the benzene ring can affect the compound’s electrophilic and nucleophilic properties, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

3-bromo-2,4-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3

InChI Key

FEEABXGHEPFFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)Br

Origin of Product

United States

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